

# Introduction: The Strategic Value of Arylboronic Acids in Modern Synthesis

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## Compound of Interest

Compound Name:	(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid
Cat. No.:	B1417881

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Boronic acids, first synthesized in 1860, have evolved from chemical curiosities to indispensable tools in the arsenal of the modern synthetic chemist.<sup>[1]</sup> Their stability, low toxicity, and versatile reactivity make them ideal intermediates and building blocks, particularly in the realm of pharmaceutical and materials science.<sup>[1]</sup> The true potential of these compounds was unlocked with the advent of palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.<sup>[2][3][4]</sup>

This guide focuses on a specific, highly functionalized member of this class: **(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid** (CAS No. 957062-63-4). This reagent is more than a simple aryl source; it is a meticulously designed building block. The meta-substitution pattern, the flexible ether linkage, and the reactive ethyl ester moiety provide medicinal chemists with multiple strategic vectors for molecular elaboration, property modulation, and the introduction of key pharmacophoric features. We will explore its fundamental properties, provide a validated protocol for its application in the cornerstone Suzuki-Miyaura coupling, and discuss the rationale behind its use in drug discovery workflows.

## Core Compound Characteristics

A thorough understanding of a reagent's physicochemical properties is the foundation of its effective application and safe handling.

Property	Value	Source
CAS Number	957062-63-4	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
IUPAC Name	(3-(2-ethoxy-2-oxoethoxy)phenyl)boronic acid	
Molecular Formula	C10H13BO5	<a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	224.02 g/mol	<a href="#">[6]</a> <a href="#">[7]</a>
Appearance	Solid, white to off-white powder	
SMILES	CCOC(=O)COC1=CC(=CC=C1)B(O)O	<a href="#">[7]</a>
InChI Key	GDWZKERCECMYJX-UHFFFAOYSA-N	<a href="#">[9]</a>
Purity	Typically ≥95%	<a href="#">[7]</a>
Storage Conditions	Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Sensitive to moisture.	<a href="#">[10]</a>

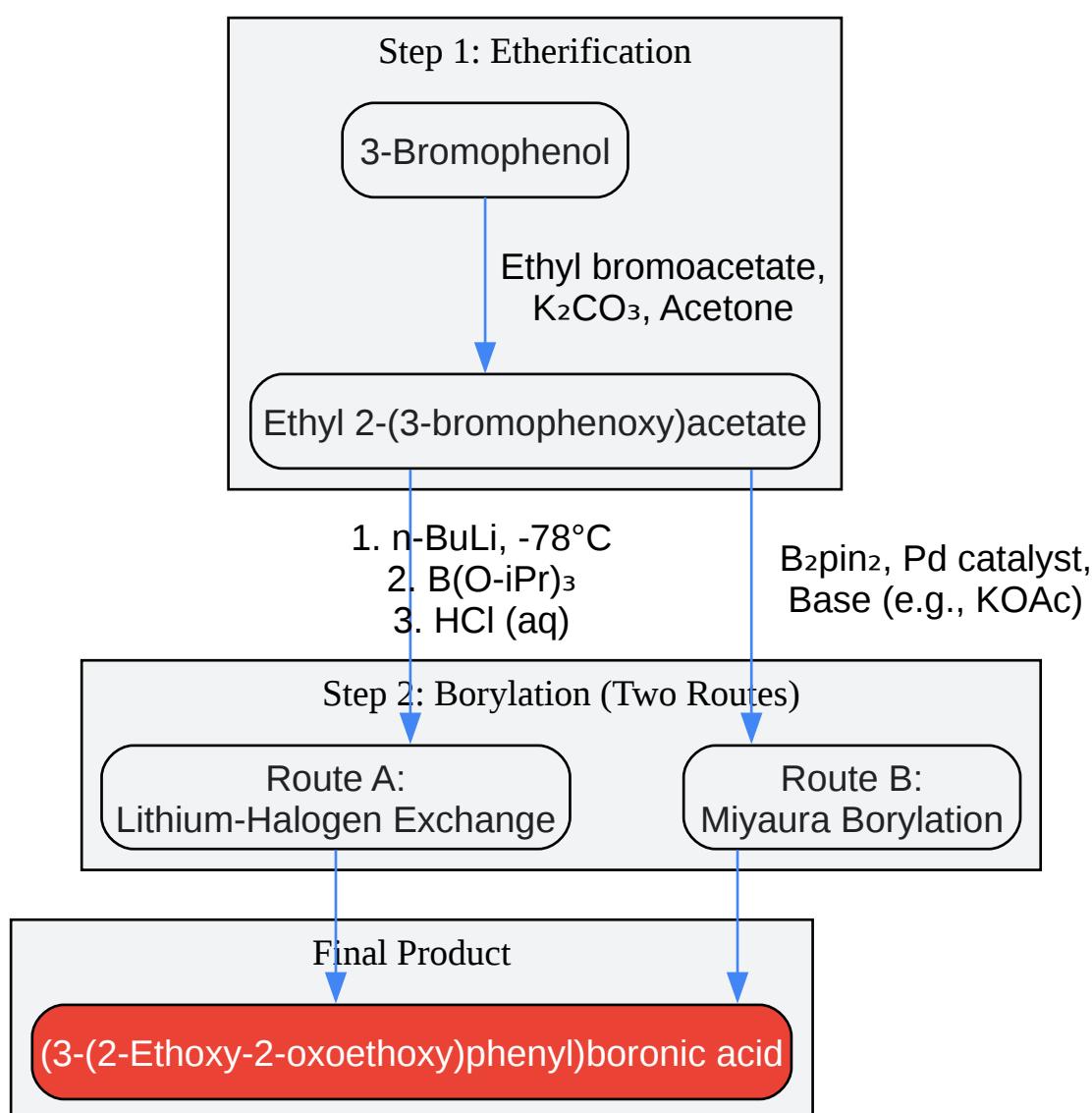
## Synthesis Pathway: A Generalized Approach

While multiple proprietary methods exist for the synthesis of **(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid**, a common and logical approach involves a two-step sequence starting from a readily available substituted phenol. This strategy separates the formation of the ether-ester side chain from the introduction of the boronic acid moiety, ensuring high yields and minimizing side reactions.

Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of a starting material like 3-bromophenol is deprotonated with a suitable base (e.g., potassium carbonate) and subsequently alkylated with ethyl bromoacetate to form the ether linkage.

Step 2: Introduction of the Boronic Acid. The aryl bromide intermediate can be converted to the target boronic acid via two primary, high-efficiency methods:

- Lithium-Halogen Exchange: The aryl bromide is treated with an organolithium reagent (e.g., n-butyllithium) at low temperatures, followed by quenching the resulting aryllithium intermediate with a trialkyl borate, such as triisopropyl borate. Acidic workup then hydrolyzes the boronate ester to the desired boronic acid.[3]
- Miyaura Borylation: A more modern and often preferred method involves a palladium-catalyzed reaction between the aryl bromide and a diboron reagent, such as bis(pinacolato)diboron ( $B_2\text{pin}_2$ ), in the presence of a suitable base. This forms a stable boronate ester intermediate, which can be isolated or hydrolyzed in situ to the final product.[4]



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Caption: Generalized synthetic workflow for the preparation of the target boronic acid.

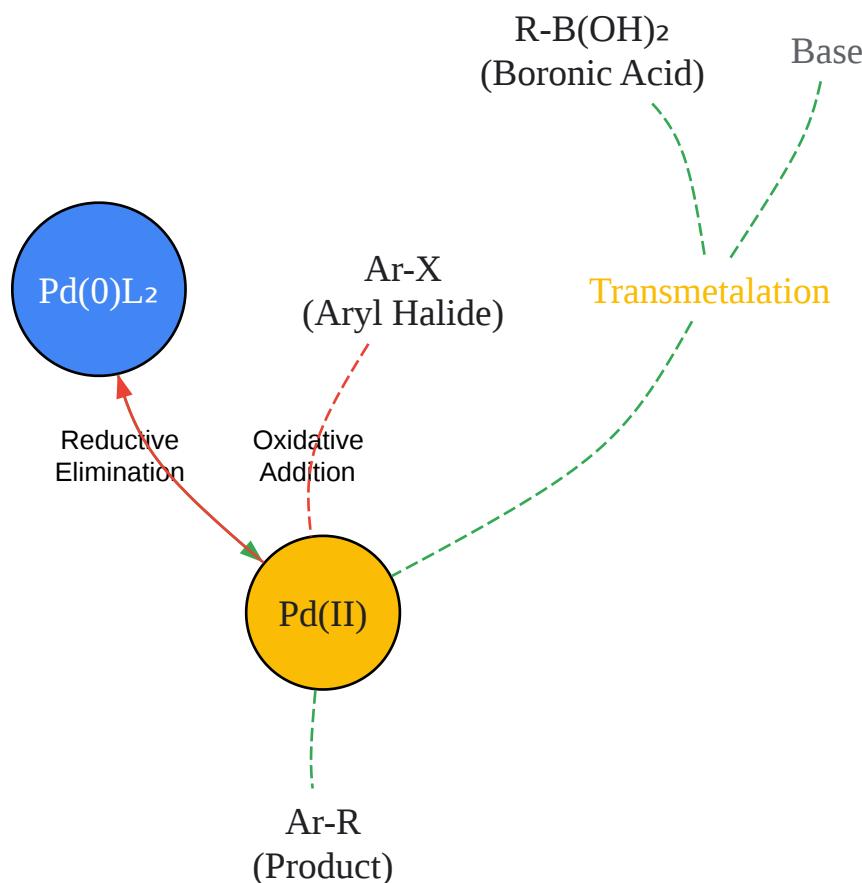
## Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of **(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid** is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is a cornerstone of modern drug discovery, enabling the efficient assembly of complex biaryl and heteroaryl structures.[2][4][11]

## Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a palladium species. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

- Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an aryl or vinyl halide (or triflate), forming a Pd(II) complex. This is often the rate-limiting step.[2]
- Transmetalation: The boronic acid is activated by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) center, displacing the halide. This is a crucial step where the new C-C bond is staged.[1][2]
- Reductive Elimination: The two organic fragments on the Pd(II) center couple and are ejected from the coordination sphere, forming the final biaryl product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[1]



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Field-Proven Experimental Protocol

This protocol provides a robust, self-validating starting point for coupling **(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid** with a generic aryl bromide.

Objective: To synthesize Ethyl 2-(3'-(pyridin-4-yl)phenoxy)acetate.

Reagents & Materials:

Reagent	M.W.	Amount	Moles	Equiv.
(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid	224.02	269 mg	1.2 mmol	1.2
4-Bromopyridine hydrochloride	194.45	194 mg	1.0 mmol	1.0
Tetrakis(triphenylphosphine)palladium(0)	1155.56	35 mg	0.03 mmol	0.03
Potassium Carbonate ( $K_2CO_3$ )	138.21	415 mg	3.0 mmol	3.0
1,4-Dioxane	-	8 mL	-	-
Water	-	2 mL	-	-

### Procedure:

- **Vessel Preparation:** To a 25 mL Schlenk flask equipped with a magnetic stir bar, add **(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid** (1.2 eq.), 4-bromopyridine hydrochloride (1.0 eq.), and potassium carbonate (3.0 eq.).
  - **Causality:** Using a slight excess of the boronic acid ensures complete consumption of the limiting electrophile. The base is crucial for both neutralizing the hydrochloride salt and activating the boronic acid for transmetalation.
- **Inerting the System:** Seal the flask with a rubber septum, and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
- **Catalyst & Solvent Addition:** Under a positive pressure of inert gas, add the palladium catalyst (0.03 eq.). Subsequently, add the degassed solvents (1,4-dioxane and water) via syringe.

- Causality: The biphasic solvent system is common for Suzuki reactions. Dioxane solubilizes the organic components, while water dissolves the inorganic base and facilitates the formation of the active boronate species.<sup>[2]</sup> Degassing the solvents (e.g., by sparging with argon for 15-20 minutes) removes dissolved oxygen.
- Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 4-12 hours.
- Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate in vacuo. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure product.

## Safety and Handling

Proper handling of organoboron compounds is essential for laboratory safety and experimental success.

Hazard Type	Information and Precautionary Statements	Source
GHS Pictogram	GHS07 (Exclamation Mark)	
Signal Word	Warning	<a href="#">[12]</a>
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	<a href="#">[12]</a> <a href="#">[13]</a>
Handling	Use only in a well-ventilated area or fume hood. Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.	<a href="#">[13]</a> <a href="#">[14]</a> <a href="#">[15]</a>
Personal Protective Equipment (PPE)	Wear protective gloves, chemical safety goggles, and a lab coat.	<a href="#">[14]</a> <a href="#">[15]</a>
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.	<a href="#">[13]</a> <a href="#">[14]</a>
First Aid (Skin)	Wash with plenty of soap and water. If skin irritation occurs, get medical advice.	<a href="#">[14]</a>
Spill & Disposal	Sweep up spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal. Dispose of	<a href="#">[12]</a> <a href="#">[14]</a>

contents/container to an  
approved waste disposal plant.

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## Conclusion: A Versatile Scaffold for Discovery

**(3-(2-Ethoxy-2-oxoethoxy)phenyl)boronic acid** is a prime example of a modern building block engineered for efficiency and versatility in drug discovery. Its strategic placement of functional groups—the reactive boronic acid for core scaffold construction, the flexible ether, and the modifiable ester—provides a rich platform for generating novel chemical entities. The ester can serve as a handle for further derivatization or act as a prodrug moiety, potentially improving the pharmacokinetic profile of a final compound.[16] By mastering the application of this reagent, particularly in robust and reproducible Suzuki-Miyaura couplings, research scientists can significantly accelerate the design-make-test-analyze cycle that drives the discovery of new therapeutics.

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